molecular formula C11H15N3O2S2 B3431208 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide CAS No. 890091-85-7

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide

Cat. No. B3431208
CAS RN: 890091-85-7
M. Wt: 285.4 g/mol
InChI Key: FIHRVOUCYJHFIM-UHFFFAOYSA-N
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Description

“2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide” is a derivative of benzothiazole . Benzothiazole derivatives are of great interest due to their wide range of biological activities and medicinal applications . They have been used as neutral carriers (ionophores) for the determination of certain ions and have been chemically bonded to multiwalled carbon nanotubes to produce a sorbent used for the separation of certain elements from aqueous samples .


Synthesis Analysis

Benzothiazole derivatives are synthesized through various methods. One approach involves combining substituted aromatic aldehydes with 2-amino-benzothiazole-6-sulfonic acid amides or Schiff base derivatives . Other synthetic pathways include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular formula of “2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide” is C15H23N3O2S2, with an average mass of 341.492 Da . The structure of benzothiazole derivatives has been confirmed using various techniques such as NMR and UV spectroscopy, and elemental analysis .


Chemical Reactions Analysis

2-aminobenzothiazole serves as a reactant or a reaction intermediate for affording various fused heterocycles . It reacts with common bis electrophilic reagents to form a diverse fused heterocyclic scaffold .

Safety and Hazards

While handling “2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide”, it is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

Benzothiazole derivatives are gaining interest due to their wide range of biological activities and medicinal applications. The development of novel antibiotics to control resistance problems is crucial . The findings of recent research will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

properties

IUPAC Name

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2S2/c1-2-3-6-13-18(15,16)8-4-5-9-10(7-8)17-11(12)14-9/h4-5,7,13H,2-3,6H2,1H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIHRVOUCYJHFIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101265416
Record name 2-Amino-N-butyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide

CAS RN

890091-85-7
Record name 2-Amino-N-butyl-6-benzothiazolesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890091-85-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-butyl-6-benzothiazolesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101265416
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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